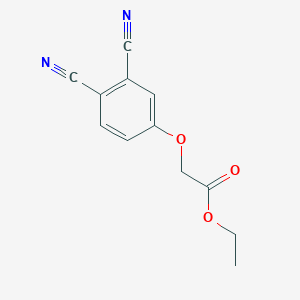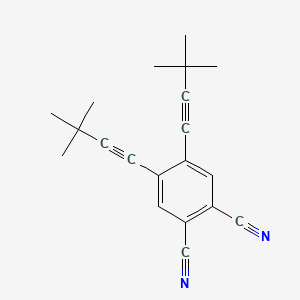
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is an organic compound with a complex structure that includes two nitrile groups and two butynyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3,3-dimethyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The butynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the butynyl groups can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound with only nitrile groups attached to the benzene ring.
Tetrafluorophthalonitrile: Contains fluorine atoms in addition to nitrile groups, offering different reactivity and properties.
1,2-Benzenedicarbonitrile, 4,5-diamino-: Features amino groups instead of butynyl groups, leading to different chemical behavior.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is unique due to the presence of both nitrile and butynyl groups, which provide a combination of reactivity and structural features not found in simpler analogs. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
175883-84-8 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
4,5-bis(3,3-dimethylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2/c1-19(2,3)9-7-15-11-17(13-21)18(14-22)12-16(15)8-10-20(4,5)6/h11-12H,1-6H3 |
InChI-Schlüssel |
LGGNDTYLNMRNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=CC(=C(C=C1C#CC(C)(C)C)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


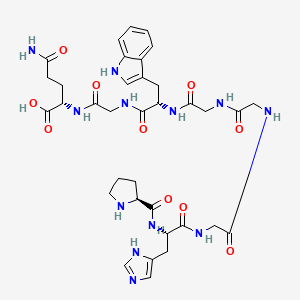
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
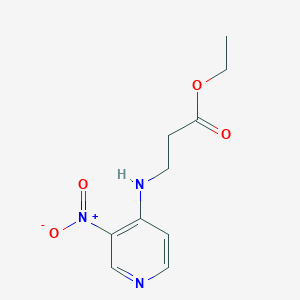
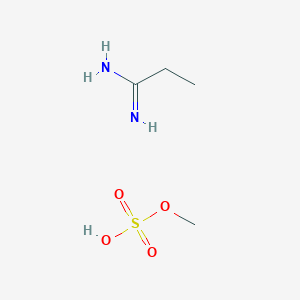
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
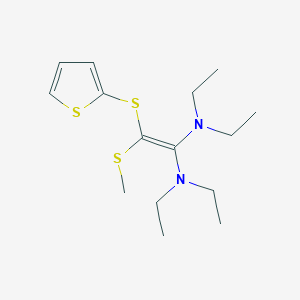
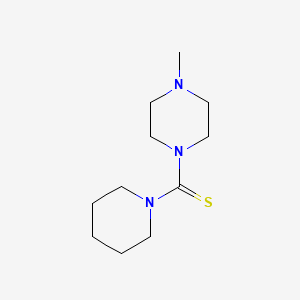
![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
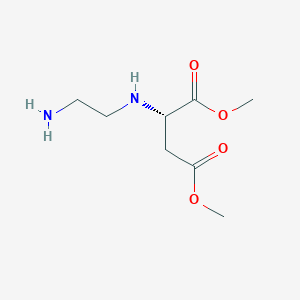
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)

